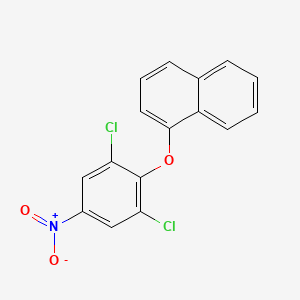
3,4-Bis(chloromethyl)-2,5-diphenyltellurophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Bis(chloromethyl)-2,5-diphenyltellurophene: is an organotellurium compound characterized by the presence of two chloromethyl groups and two phenyl groups attached to a tellurophene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(chloromethyl)-2,5-diphenyltellurophene typically involves the chloromethylation of 2,5-diphenyltellurophene. This reaction can be carried out using chloromethylating agents such as formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride. The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling chloromethylating agents and organotellurium compounds.
化学反応の分析
Types of Reactions: 3,4-Bis(chloromethyl)-2,5-diphenyltellurophene can undergo various chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols, alcohols; reactions often require a base such as sodium hydroxide or potassium carbonate and are conducted at moderate temperatures.
Major Products:
Oxidation: Oxidized tellurium species.
Reduction: Reduced tellurium species.
Substitution: Substituted derivatives with various functional groups replacing the chloromethyl groups.
科学的研究の応用
Chemistry: 3,4-Bis(chloromethyl)-2,5-diphenyltellurophene is used as a precursor in the synthesis of more complex organotellurium compounds. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology: The compound’s biological activity is of interest, particularly its potential as an antioxidant due to the presence of tellurium. Research is ongoing to explore its effects on biological systems and its potential therapeutic applications.
Medicine: In medicinal chemistry, this compound is investigated for its potential use in drug development, particularly for its antioxidant properties and ability to interact with biological molecules.
Industry: The compound’s unique chemical properties make it a candidate for use in materials science, particularly in the development of novel polymers and materials with specific electronic or optical properties.
作用機序
The mechanism by which 3,4-Bis(chloromethyl)-2,5-diphenyltellurophene exerts its effects is primarily through its ability to undergo redox reactions. The tellurium atom can participate in electron transfer processes, making the compound an effective antioxidant. Additionally, the chloromethyl groups can interact with nucleophiles, allowing the compound to form covalent bonds with various biological molecules, potentially altering their function.
類似化合物との比較
- 3,4-Bis(bromomethyl)-2,5-diphenyltellurophene
- 3,4-Bis(iodomethyl)-2,5-diphenyltellurophene
- 3,4-Bis(chloromethyl)-2,5-dimethylthiophene
Comparison: Compared to its bromomethyl and iodomethyl analogs, 3,4-Bis(chloromethyl)-2,5-diphenyltellurophene is generally more stable and less reactive, making it easier to handle and store. The presence of phenyl groups enhances its stability and alters its reactivity compared to 3,4-Bis(chloromethyl)-2,5-dimethylthiophene, which lacks the phenyl substituents.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties, including its reactivity and stability, make it a valuable compound for further study and application in chemistry, biology, medicine, and industry.
特性
CAS番号 |
59563-91-6 |
|---|---|
分子式 |
C18H14Cl2Te |
分子量 |
428.8 g/mol |
IUPAC名 |
3,4-bis(chloromethyl)-2,5-diphenyltellurophene |
InChI |
InChI=1S/C18H14Cl2Te/c19-11-15-16(12-20)18(14-9-5-2-6-10-14)21-17(15)13-7-3-1-4-8-13/h1-10H,11-12H2 |
InChIキー |
AJOMUJUFXDXEHY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=C([Te]2)C3=CC=CC=C3)CCl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(E)-(4-Amino-2,5-dimethylphenyl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14609505.png)
![[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)]](/img/structure/B14609514.png)


![1H-Pyrrolo[2,3-h]isoquinoline, 2-acetyl-2,3,4,7-tetrahydro-1-methyl-](/img/structure/B14609530.png)





